REACTION_SMILES
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[CH3:13][CH:14]([CH2:15][CH2:16][O:17][N:18]=[O:19])[CH3:20].[Cl:22][CH:23]([Cl:24])[Cl:25].[I-:21].[NH2:1][c:2]1[c:3]([CH3:12])[n:4][c:5]([C:8]([F:9])([F:10])[F:11])[cH:6][cH:7]1>>[c:2]1([I:21])[c:3]([CH3:12])[n:4][c:5]([C:8]([F:9])([F:10])[F:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(C(F)(F)F)ccc1N
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Name
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Type
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product
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Smiles
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Cc1nc(C(F)(F)F)ccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |